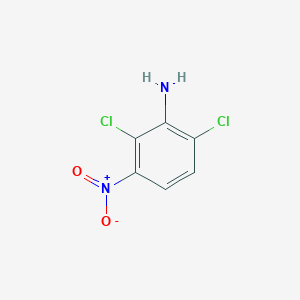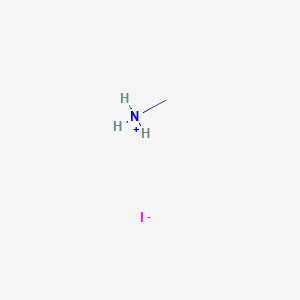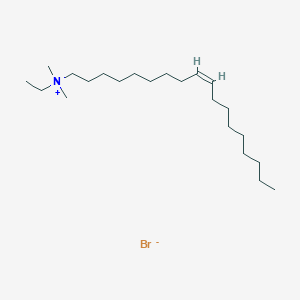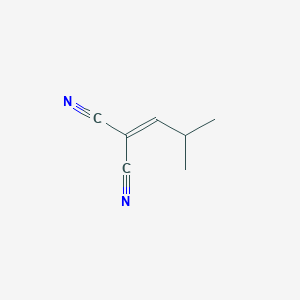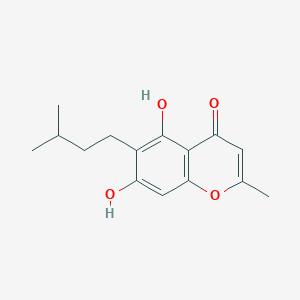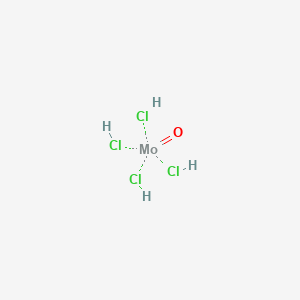
Molybdenum-92
Übersicht
Beschreibung
Molybdenum-92 is an isotope of molybdenum. It has a mass number of 92, which means it has 92 nucleons (protons and neutrons combined). The atomic number of molybdenum is 42, which means Molybdenum-92 has 42 protons and 50 neutrons . It is a stable isotope .
Molecular Structure Analysis
Molybdenum-92 has a nuclear binding energy of 796.5104071 MeV per nucleus . Its isotopic mass is 91.906808 u . The molecular structure of Molybdenum-92 is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
Molybdenum-92 is a stable isotope with a mass of 91.906808 g/mol . It has a nuclear binding energy of 796.5104071 MeV per nucleus . The physical and chemical properties of Molybdenum-92 are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Nuclear Reactors and Astrophysics : Molybdenum is used as a constructive material in different types of nuclear reactors. The cross-sections of Mo-92 reactions are vital for understanding nuclear processes and astrophysical applications (Aydin, Yıldız, & Sarpün, 2016).
Biomedical Applications : Mo-92, in the form of Molybdenum disulfide (MoS2), is used in therapeutic, bioimaging, and biosensing applications. Its unique properties enable diverse applications in drug delivery, gene delivery, phototherapy, bioimaging, and theranostics (Yadav et al., 2018).
Nanoelectronics and Optoelectronics : Few-layer MoS2, a layered semiconductor, is explored for its potential in nanoelectronics, optoelectronics, and flexible devices due to its direct band gap and unique structural properties (Ganatra & Zhang, 2014).
Material Science : The various oxide forms of molybdenum have applications in optics, electronics, catalysis, and energy systems. Their versatile properties make them ideal for technological applications (De Castro et al., 2017).
Environmental Remediation : MoS2 nanosheets, due to their sulfur-rich characteristic and 2D structure, are effective for mercury capture and removal in aquatic systems, providing a novel approach to environmental cleanup (Ai et al., 2016).
Catalysis and Electrochemistry : High oxidation state molybdenum compounds in aqueous media show potential for new catalytic and electrocatalytic processes, leveraging redox active metals for substrate activation (Poli, 2004).
Agricultural Applications : Mo-92's role as a micronutrient is significant in biological nitrogen fixation, influencing the quality and nutrient content of crops like soybeans (Cardoso et al., 2020).
Metallurgy : Mo-92 is critical in understanding the behavior of metals under extreme conditions, such as in the study of phase stability and melting behavior of molybdenum under shock compression (Wang et al., 2015).
Eigenschaften
IUPAC Name |
molybdenum-92 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo/i1-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKXTWBITQBERF-AHCXROLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[92Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931241 | |
| Record name | (~92~Mo)Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.906807 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum-92 | |
CAS RN |
14191-67-4 | |
| Record name | Molybdenum, isotope of mass 92 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~92~Mo)Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)
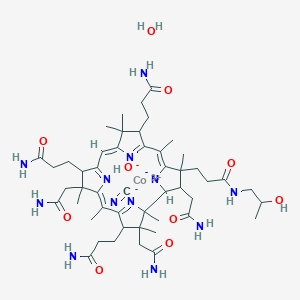
![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)

